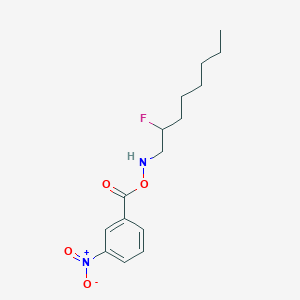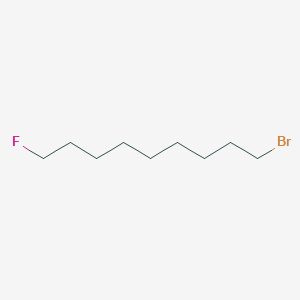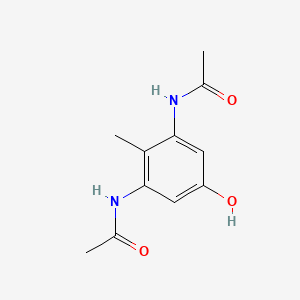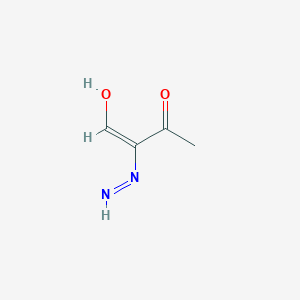
(E)-3-diazenyl-4-hydroxybut-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-diazenyl-4-hydroxybut-3-en-2-one is an organic compound characterized by the presence of a diazenyl group (-N=N-) and a hydroxy group (-OH) attached to a butenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-diazenyl-4-hydroxybut-3-en-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the diazotization of an amine precursor followed by coupling with a suitable hydroxybutenone derivative. The reaction conditions often include acidic or basic environments to facilitate the formation of the diazenyl group.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods ensure high yield and purity of the compound. The use of advanced techniques such as catalytic processes and optimized reaction parameters can enhance the efficiency of production.
Chemical Reactions Analysis
Types of Reactions
(E)-3-diazenyl-4-hydroxybut-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazenyl group to amines.
Substitution: The hydroxy group can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acid chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in the formation of ethers or esters.
Scientific Research Applications
(E)-3-diazenyl-4-hydroxybut-3-en-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-3-diazenyl-4-hydroxybut-3-en-2-one involves its interaction with specific molecular targets and pathways. The diazenyl group can participate in redox reactions, influencing cellular processes. The hydroxy group may also play a role in binding interactions with biological molecules, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
Pyrazolone Derivatives: These compounds share structural similarities with (E)-3-diazenyl-4-hydroxybut-3-en-2-one and exhibit comparable chemical reactivity.
Carbocycles: Functionalized carbocycles can undergo similar types of chemical reactions and have analogous applications.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C4H6N2O2 |
|---|---|
Molecular Weight |
114.10 g/mol |
IUPAC Name |
(E)-3-diazenyl-4-hydroxybut-3-en-2-one |
InChI |
InChI=1S/C4H6N2O2/c1-3(8)4(2-7)6-5/h2,5,7H,1H3/b4-2+,6-5? |
InChI Key |
PQDYCHQVVDKHLP-HNLUZFPVSA-N |
Isomeric SMILES |
CC(=O)/C(=C\O)/N=N |
Canonical SMILES |
CC(=O)C(=CO)N=N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


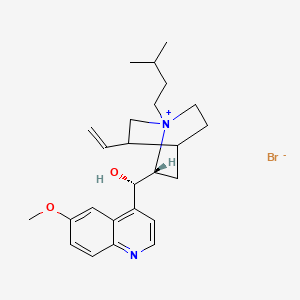
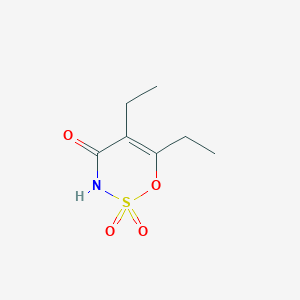
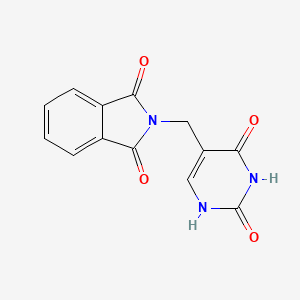
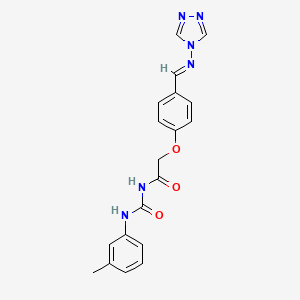

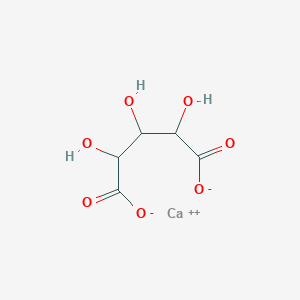
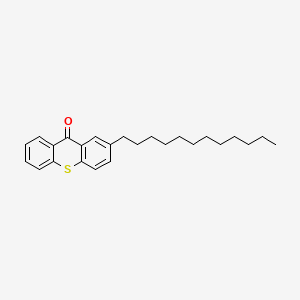

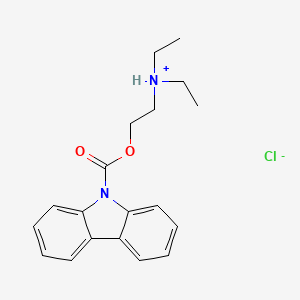
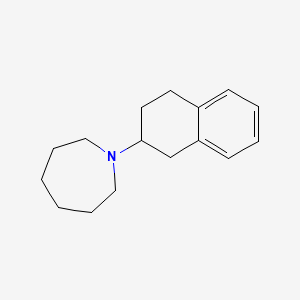
![Disodium 2-benzo[f]quinolin-3-yl-1,3-dioxoindandisulfonate](/img/structure/B13784873.png)
